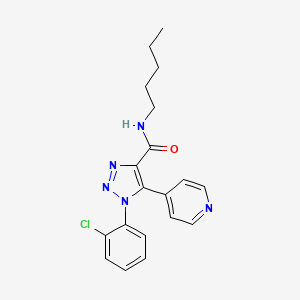

1-(2-chlorophenyl)-N-pentyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(2-Chlorophenyl)-N-pentyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-4-yl group at position 5, and a pentyl carboxamide chain at position 2. This compound belongs to a class of molecules widely studied for their diverse pharmacological activities, including anticancer, kinase inhibition, and antiparasitic properties. The 2-chlorophenyl moiety enhances lipophilicity and may influence target binding through steric and electronic effects, while the pyridin-4-yl group contributes to hydrogen bonding and π-π stacking interactions in biological systems .

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-pentyl-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O/c1-2-3-6-11-22-19(26)17-18(14-9-12-21-13-10-14)25(24-23-17)16-8-5-4-7-15(16)20/h4-5,7-10,12-13H,2-3,6,11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNCFOLRZIXLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-pentyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and an appropriate nucleophile.

Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated triazole intermediate in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-pentyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with fewer oxygen-containing functional groups

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom

Scientific Research Applications

1-(2-chlorophenyl)-N-pentyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its triazole core, which is known for its antimicrobial, antifungal, and anticancer properties.

Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

Agriculture: The compound may be explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-pentyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions and other biological molecules, leading to inhibition or activation of specific pathways. The chlorophenyl and pyridinyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Structural Insights :

- Chlorophenyl vs.

- Carboxamide Chain: The pentyl chain in the target compound may enhance membrane permeability compared to shorter chains (e.g., 3-methoxypropyl in L741-2046) or rigid aromatic substituents (e.g., quinolinyl in ) .

- Pyridin-4-yl : This substituent is conserved in multiple analogs (e.g., L741-3380, 4d) and is critical for interactions with ATP-binding pockets in kinases like B-Raf or Hsp90 .

Anticancer Activity

- Target Compound: Limited direct data are available, but structurally similar compounds (e.g., 4d in ) inhibit Hsp90 and B-Raf kinase with IC$_{50}$ values <1 µM. Pyridin-4-yl-containing analogs show enhanced selectivity for cancer cell lines over normal cells .

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid : Achieved 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, highlighting the impact of chloro substituent position (4- vs. 2-chlorophenyl) on activity .

- 5-Amino-1,2,3-Triazoles: Derivatives with dichlorophenyl or dimethoxyphenyl groups () showed antiproliferative activity against renal cancer (GP = -13.42%) and CNS cancer (GP = -27.30%), suggesting amino substitution may enhance cytotoxicity .

Kinase Inhibition

- Compound 4d () : Dual inhibition of Hsp90 and PDHK1 (pyruvate dehydrogenase kinase 1) due to sulfonamido and pyridinyl groups. The target compound’s pentyl chain may reduce kinase affinity compared to sulfonamido moieties .

- Ethyl 5-Amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate: Potent B-Raf inhibitor (IC$_{50}$ = 0.8 µM), emphasizing the role of carboxamide modifications in kinase targeting .

Pharmacological and Physicochemical Properties

- Solubility : Pyridin-4-yl and chlorophenyl groups may reduce aqueous solubility, necessitating formulation optimization for in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.